2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034392-02-2
VCID: VC7438361
InChI: InChI=1S/C26H28N4O3S/c31-23(27-10-9-20-6-3-17-34-20)18-29-13-11-28(12-14-29)15-16-30-25(32)21-7-1-4-19-5-2-8-22(24(19)21)26(30)33/h1-8,17H,9-16,18H2,(H,27,31)
SMILES: C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5
Molecular Formula: C26H28N4O3S
Molecular Weight: 476.6

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

CAS No.: 2034392-02-2

Cat. No.: VC7438361

Molecular Formula: C26H28N4O3S

Molecular Weight: 476.6

* For research use only. Not for human or veterinary use.

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide - 2034392-02-2

Specification

CAS No. 2034392-02-2
Molecular Formula C26H28N4O3S
Molecular Weight 476.6
IUPAC Name 2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide
Standard InChI InChI=1S/C26H28N4O3S/c31-23(27-10-9-20-6-3-17-34-20)18-29-13-11-28(12-14-29)15-16-30-25(32)21-7-1-4-19-5-2-8-22(24(19)21)26(30)33/h1-8,17H,9-16,18H2,(H,27,31)
Standard InChI Key MCPUPKVPRQQUSR-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, 2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide, reflects its multicomponent architecture. With a molecular formula of C₂₆H₂₈N₄O₃S and molecular weight of 476.6 g/mol, the molecule integrates three distinct domains:

  • Benzo[de]isoquinolin-1,3-dione core: A bicyclic system providing planar rigidity and hydrogen-bonding capacity via its diketone groups .

  • Piperazine-ethyl spacer: A flexible linker enabling conformational adaptability and interactions with G protein-coupled receptors (GPCRs) .

  • Thiophen-2-yl-ethyl acetamide tail: A heteroaromatic group contributing to lipophilicity and potential π-π stacking with biological targets.

The SMILES notation (C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5) and InChIKey (MCPUPKVPRQQUSR-UHFFFAOYSA-N) further clarify connectivity and stereochemical features.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₈N₄O₃S
Molecular Weight476.6 g/mol
PurityNot reported-
SolubilityNot available
LogP (Predicted)~3.2 (moderate lipophilicity)Calculated

The logP value, estimated using fragment-based methods, suggests moderate membrane permeability, while the lack of solubility data highlights a critical research gap.

Synthesis and Preparation

Synthetic Routes

Though explicit synthetic protocols for this compound are undisclosed, analogous molecules in patent IL185909A suggest a multi-step approach :

  • Core formation: Condensation of naphthalic anhydride derivatives with amines to yield the benzo[de]isoquinolin-1,3-dione scaffold .

  • Piperazine incorporation: Alkylation of piperazine using ethylenediamine derivatives, likely via nucleophilic substitution .

  • Acetamide coupling: Reaction of the piperazine-ethyl intermediate with thiophen-2-yl-ethyl amine using carbodiimide-based coupling agents.

Critical challenges include optimizing yields during piperazine functionalization and minimizing diketone racemization .

Pharmacological Profile and Biological Activity

Comparative Bioactivity

Compound ClassTargetIC₅₀/EC₅₀Reference
Piperazine-ethyl analogs5-HT₁A12 nM
BenzoisoquinolinonesPDE40.8 μM
Thiophene acetamidesA₂A receptor45 nM

Extrapolating from these data, the subject compound may exhibit nanomolar affinity for serotonin receptors and micromolar PDE4 inhibition, though experimental validation is required .

Research Gaps and Future Directions

Despite its promising scaffold, critical unknowns persist:

  • In vitro profiling: Lack of binding assays against key targets (e.g., 5-HT₁A, PDE4).

  • ADMET properties: Unreported solubility, metabolic stability, and cytochrome inhibition risks.

  • In vivo efficacy: No preclinical data in disease models.

Priority research steps include:

  • High-throughput screening to identify primary targets.

  • SAR optimization of the piperazine linker length and thiophene substituents.

  • Pharmacokinetic studies assessing oral bioavailability and blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator